molecular formula C10H15N3 B1418794 1-(Pyridin-2-yl)piperidin-3-amine CAS No. 1185538-19-5

1-(Pyridin-2-yl)piperidin-3-amine

Cat. No. B1418794
M. Wt: 177.25 g/mol
InChI Key: PTJPUGUXHUHAKT-UHFFFAOYSA-N
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Description

“1-(Pyridin-2-yl)piperidin-3-amine” is a chemical compound and a derivative of piperazine . It’s important to note that piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .

Scientific Research Applications

Development of Syntheses Techniques

  • Privileged CGRP Receptor Antagonist Substructure : 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, a closely related compound, is a significant substructure in CGRP receptor antagonists. Efficient syntheses techniques from various starting materials, including chemoselective reductive amination, have been developed (Leahy et al., 2012).

Chemical Reactions and Transformations

  • Synthesis of 3-(Pyrrolidin-1-yl)piperidine : This compound, similar to the queried chemical, plays a crucial role in medicinal chemistry. Novel methods for its synthesis were developed, addressing issues in producing large quantities (Smaliy et al., 2011).
  • Aromatization of Cyclic Amines : Cyclic amines like pyrrolidine and piperidine undergo condensations with aldehydes to form derivatives. Understanding these reactions aids in amine C-H functionalization (Ma et al., 2016).

Material Science and Engineering

  • Optical Properties of Trisheterocyclic Systems : Studies on derivatives of compounds like 1-(Pyridin-2-yl)piperidin-3-amine have shown how the addition of electron-donating amino groups affects thermal, redox, and fluorescence properties (Palion-Gazda et al., 2019).

Food Chemistry

  • Formation of Lysine-specific Maillard Reaction Products : Piperidine, a compound structurally similar to the queried chemical, interacts in the glucose/lysine model system. This interaction forms specific Maillard reaction products, important in understanding food chemistry (Nikolov & Yaylayan, 2010).

Pharmaceutical Applications

  • Synthesis of Piperazine-2,6-dione Derivatives : Piperazine-2,6-dione and its derivatives, synthesized using amines like 1-(Pyridin-2-yl)piperidin-3-amine, have shown potential anticancer activities (Kumar et al., 2013).

Catalysis

  • Aerobic Oxidation of Cyclic Amines to Lactams : Ceria-supported nanogold catalyzes the oxidation of cyclic amines to lactams, key chemical feedstocks. This includes the transformation of compounds like piperidine (Dairo et al., 2016).

Future Directions

While the specific future directions for “1-(Pyridin-2-yl)piperidin-3-amine” are not available in the search results, it’s clear that piperidines and their derivatives continue to play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-pyridin-2-ylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-9-4-3-7-13(8-9)10-5-1-2-6-12-10/h1-2,5-6,9H,3-4,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJPUGUXHUHAKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601302653
Record name 1-(2-Pyridinyl)-3-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-yl)piperidin-3-amine

CAS RN

1185538-19-5
Record name 1-(2-Pyridinyl)-3-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185538-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Pyridinyl)-3-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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